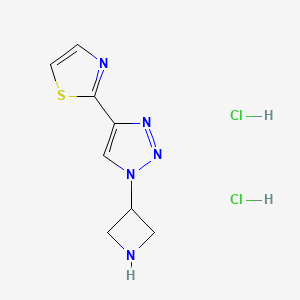

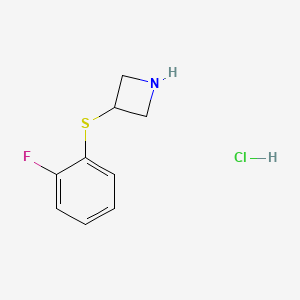

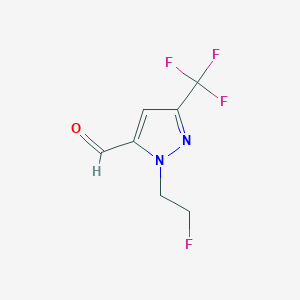

![molecular formula C13H19N3 B1480826 6-Cyclohexyl-1-ethyl-1H-imidazo[1,2-b]pyrazol CAS No. 2098010-53-6](/img/structure/B1480826.png)

6-Cyclohexyl-1-ethyl-1H-imidazo[1,2-b]pyrazol

Übersicht

Beschreibung

6-cyclohexyl-1-ethyl-1H-imidazo[1,2-b]pyrazole is a useful research compound. Its molecular formula is C13H19N3 and its molecular weight is 217.31 g/mol. The purity is usually 95%.

BenchChem offers high-quality 6-cyclohexyl-1-ethyl-1H-imidazo[1,2-b]pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-cyclohexyl-1-ethyl-1H-imidazo[1,2-b]pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antibakterielle Aktivität

Imidazol-Derivate, einschließlich Verbindungen wie 6-Cyclohexyl-1-ethyl-1H-imidazo[1,2-b]pyrazol, wurden als signifikant antimikrobiell wirksam beschrieben . Diese Verbindungen können synthetisiert werden, um eine Vielzahl von pathogenen Bakterien und Pilzen zu bekämpfen, was einen möglichen Weg für die Entwicklung neuer Antibiotika und Antimykotika eröffnet. Ihr Wirkmechanismus beinhaltet oft die Störung der mikrobiellen Zellwandsynthese oder die Interferenz mit der Proteinsynthese.

Antikrebstherapeutika

Der Imidazo[1,2-b]pyrazol-Kern ist ein vielversprechendes Gerüst für die Entwicklung von Antikrebsmitteln . Forschungen haben gezeigt, dass diese Verbindungen die Proliferation von Krebszellen hemmen können, indem sie in Zellsignalisierungswege eingreifen oder Apoptose induzieren. Sie können so modifiziert werden, dass sie bestimmte Krebszelltypen angreifen, wodurch ein personalisierterer Ansatz für die Krebsbehandlung ermöglicht wird.

Entzündungshemmende Mittel

Verbindungen mit einer Imidazo[1,2-b]pyrazol-Struktur wurden als entzündungshemmend nachgewiesen . Sie können zur Entwicklung von Medikamenten verwendet werden, die Entzündungen bei Erkrankungen wie Arthritis, Asthma und entzündlichen Darmerkrankungen reduzieren. Ihre Wirkung kann auf die Hemmung von proinflammatorischen Zytokinen oder die Modulation der Immunzellfunktion zurückzuführen sein.

Anwendungen bei Diabetes

Es ist bekannt, dass der Imidazol-Rest an der Regulation des Glukosestoffwechsels beteiligt ist, was ihn zu einem Ziel für die Entwicklung antidiabetischer Medikamente macht . Derivate von this compound könnten auf ihre Fähigkeit untersucht werden, die Insulinsensitivität zu verbessern oder die Insulinsekretion zu stimulieren, was neue Wege für die Behandlung von Diabetes eröffnet.

Antivirenverbindungen

Forschungen zu Imidazol-Derivaten haben auch ihr Potenzial als antivirale Mittel aufgezeigt . Diese Verbindungen können so konzipiert werden, dass sie die Virusreplikation hemmen, indem sie virale Enzyme angreifen oder verhindern, dass das Virus in Wirtszellen eindringt. Dies macht sie zu wertvollen Kandidaten für die Entwicklung von Behandlungen gegen eine Reihe von Virusinfektionen.

Antioxidative Eigenschaften

Das Imidazo[1,2-b]pyrazol-Ringsystem wurde mit antioxidativen Eigenschaften in Verbindung gebracht . Verbindungen wie this compound könnten zur Vorbeugung oxidativer Stress-bedingter Erkrankungen eingesetzt werden, indem sie freie Radikale abfangen oder die körpereigenen antioxidativen Abwehrmechanismen stärken.

Fotografische Farbstoffbildner

Interessanterweise wurde der Imidazo[1,2-b]pyrazol-Kern in fotografischen Farbstoffbildnern eingesetzt . Diese Verbindungen sind in fotografischen Materialien und Verfahren wichtig, wo sie zu einer verbesserten Absorption und Farbtreue beitragen. Die einzigartige chemische Struktur von this compound könnte für die Verwendung in hochwertigen fotografischen Anwendungen optimiert werden.

Wirkmechanismus

Target of Action

Imidazole-containing compounds have been reported to interact with a wide range of biological targets . For instance, they have shown potential as inhibitors of the phosphatidylinositol 3-kinase (PI3K) signaling pathway, which is often associated with tumorigenesis, progression, and poor prognosis .

Mode of Action

Imidazole-containing compounds are known for their broad range of chemical and biological properties . They can interact with their targets through various mechanisms, including radical reactions . The main donor–acceptor interaction in similar compounds is presumably happening between the malononitrile group, which is widely considered one of the strongest natural electron-withdrawing groups in organic chemistry, and the proaromatic electron-donor 2-methylene-2,3-dihydro-1H-imidazole .

Biochemical Pathways

For instance, they have shown potential as inhibitors of the phosphatidylinositol 3-kinase (PI3K) signaling pathway .

Pharmacokinetics

Imidazole-containing compounds are generally known for their high solubility in water and other polar solvents, which can influence their bioavailability .

Result of Action

Imidazole-containing compounds have been reported to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Action Environment

The properties of imidazole-containing compounds can be influenced by various factors, including temperature, ph, and the presence of other substances .

Biochemische Analyse

Biochemical Properties

6-cyclohexyl-1-ethyl-1H-imidazo[1,2-b]pyrazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as α-glucosidase, which is crucial for carbohydrate digestion . The inhibition of α-glucosidase by 6-cyclohexyl-1-ethyl-1H-imidazo[1,2-b]pyrazole can help in controlling blood sugar levels, making it a potential candidate for diabetes treatment. Additionally, this compound interacts with proteins involved in cell signaling pathways, influencing various cellular processes.

Cellular Effects

The effects of 6-cyclohexyl-1-ethyl-1H-imidazo[1,2-b]pyrazole on different cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it can alter the expression of genes involved in inflammatory responses, thereby exhibiting anti-inflammatory effects. Moreover, 6-cyclohexyl-1-ethyl-1H-imidazo[1,2-b]pyrazole affects cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and metabolic flux.

Molecular Mechanism

At the molecular level, 6-cyclohexyl-1-ethyl-1H-imidazo[1,2-b]pyrazole exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. For example, by binding to the active site of α-glucosidase, this compound prevents the enzyme from catalyzing the breakdown of carbohydrates . Additionally, 6-cyclohexyl-1-ethyl-1H-imidazo[1,2-b]pyrazole can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-cyclohexyl-1-ethyl-1H-imidazo[1,2-b]pyrazole have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, maintaining its activity over extended periods . It may undergo degradation in the presence of certain enzymes or under extreme conditions. Long-term exposure to 6-cyclohexyl-1-ethyl-1H-imidazo[1,2-b]pyrazole has been associated with sustained changes in cellular function, including prolonged inhibition of enzyme activity and persistent alterations in gene expression.

Dosage Effects in Animal Models

The effects of 6-cyclohexyl-1-ethyl-1H-imidazo[1,2-b]pyrazole vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit beneficial effects, such as improved glucose tolerance and reduced inflammation . At higher doses, it may cause toxic or adverse effects, including liver toxicity and disruption of normal metabolic processes. These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.

Metabolic Pathways

6-cyclohexyl-1-ethyl-1H-imidazo[1,2-b]pyrazole is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes. This compound has been shown to affect the activity of enzymes involved in carbohydrate and lipid metabolism, leading to changes in metabolite levels and metabolic flux . For instance, by inhibiting α-glucosidase, it reduces the breakdown of carbohydrates, thereby influencing glucose levels in the body.

Transport and Distribution

The transport and distribution of 6-cyclohexyl-1-ethyl-1H-imidazo[1,2-b]pyrazole within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes via active transport mechanisms, allowing it to reach its target sites within the cell . Once inside the cell, 6-cyclohexyl-1-ethyl-1H-imidazo[1,2-b]pyrazole can bind to various proteins, influencing its localization and accumulation in specific cellular compartments.

Subcellular Localization

The subcellular localization of 6-cyclohexyl-1-ethyl-1H-imidazo[1,2-b]pyrazole plays a crucial role in its activity and function. This compound has been found to localize in specific cellular compartments, such as the cytoplasm and nucleus . The localization is often directed by targeting signals or post-translational modifications that guide the compound to its site of action. For example, the presence of specific functional groups on 6-cyclohexyl-1-ethyl-1H-imidazo[1,2-b]pyrazole can facilitate its transport to the nucleus, where it can interact with transcription factors and influence gene expression.

Eigenschaften

IUPAC Name |

6-cyclohexyl-1-ethylimidazo[1,2-b]pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3/c1-2-15-8-9-16-13(15)10-12(14-16)11-6-4-3-5-7-11/h8-11H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISSBBRGZJRWABJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CN2C1=CC(=N2)C3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.